1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Description
This compound is a pyrrolopyridine derivative featuring a tert-butyl ester group, a 6-chloro substituent, and a hydroxymethyl group at position 2. Pyrrolopyridines are heterocyclic frameworks widely utilized in medicinal chemistry due to their structural resemblance to purines and their ability to modulate biological targets such as kinases and receptors . The tert-butyl ester moiety enhances metabolic stability and lipophilicity, which is advantageous in drug design for improved bioavailability .
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl 2-[6-chloro-2-(hydroxymethyl)pyrrolo[2,3-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
VZMVFATZGYPQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves multiple stepsThe final step involves the esterification with 1,1-dimethylethyl alcohol under specific reaction conditions .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant activity against certain biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrrolopyridine derivatives with variations in substituents, ester groups, and biological applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives
*Estimated based on structural analogs (e.g., ).
Key Findings:
Substituent Effects: Halogenation: Bromo and iodo substituents (e.g., 5-bromo, 6-bromo) improve binding to hydrophobic pockets in enzymes but increase molecular weight and steric bulk . Chloro groups (as in the target compound) balance electronic effects with reduced steric hindrance.
Ester Group Impact :
- tert-Butyl vs. Methyl Esters : tert-Butyl esters (e.g., target compound, 754214-95-4) resist hydrolysis under physiological conditions, making them suitable for prodrugs requiring slow activation. Methyl esters (e.g., 1125592-35-9) hydrolyze faster, enabling rapid release of active acids .
Biological Relevance :
- Pyrrolopyridines with tert-butyl esters are prevalent in anti-cancer agents (e.g., Venetoclax intermediates) due to their stability and ability to penetrate cell membranes . The target compound’s hydroxymethyl group may confer unique interactions in kinase or receptor binding sites.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester is a chemical compound with significant potential in pharmaceutical applications. This compound is part of the pyrrolopyridine family, characterized by its unique bicyclic structure that combines a pyrrole and a pyridine ring. The presence of various functional groups enhances its biological activity and versatility in synthetic chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 1140512-61-3 |
| Molecular Formula | C15H17ClN2O4 |
| Molecular Weight | 324.76 g/mol |
| IUPAC Name | 6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolo[2,3-b]pyridine-2-carboxylate |
| InChI Key | UIWTYFICRXSIFB-UHFFFAOYSA-N |
Research indicates that compounds within the pyrrolopyridine class exhibit a range of biological activities, particularly as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). The inhibition of SGK-1 has implications for treating various diseases, including cancer and metabolic disorders. The compound's mechanism typically involves the modulation of signaling pathways related to cell growth and survival.
Pharmacological Properties
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential therapeutic effects:
- Antitumor Activity : Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antidiabetic Effects : Some derivatives have demonstrated the ability to enhance insulin sensitivity and glucose uptake in adipocytes.
- Antimicrobial Properties : Certain compounds exhibit significant activity against mycobacterial infections.
Case Study 1: SGK-1 Inhibition
A study published in a patent document (WO2006063167A1) highlighted the use of 1H-pyrrolo[2,3-b]pyridine derivatives as effective SGK-1 inhibitors. In vitro assays indicated that these compounds could significantly reduce SGK-1 activity, providing a basis for their use in treating diseases associated with dysregulated SGK-1 signaling .
Case Study 2: Antidiabetic Activity
Research published in the journal PMC8069244 examined the insulin-sensitizing effects of pyrrolo[3,4-c]pyridine derivatives. The study found that certain compounds increased glucose incorporation into lipids by up to 37.4% when tested at concentrations ranging from 0.3 to 100 µM. This suggests potential applications in managing type 2 diabetes .
Case Study 3: Antiviral Activity
In another investigation, pyrrolopyridine derivatives were tested for their anti-HIV properties. Compounds demonstrated moderate inhibitory effects on HIV replication, with some exhibiting an EC50 value of less than 10 µM. The structural modifications significantly influenced their antiviral potency .
Summary of Biological Activities
Q & A
Section 1: Synthesis and Structural Optimization
Basic Research Question : What are the key considerations for designing a synthetic route for this compound, particularly regarding the protection of the hydroxymethyl group and the stability of the tert-butyl ester under acidic/basic conditions?
- Methodological Answer : The tert-butyl ester group is susceptible to cleavage under acidic conditions (e.g., TFA) but stable under basic conditions. To protect the hydroxymethyl group during synthesis, consider using silyl ethers (e.g., TBSCl) or acetyl groups, which can be removed selectively post-synthesis. A stepwise approach, as seen in analogous pyrrolopyridine syntheses, involves coupling the acetic acid moiety after constructing the pyrrolopyridine core .
Advanced Research Question : How can researchers resolve contradictions in reported yields for similar compounds when varying substituents (e.g., chloro vs. fluoro) on the pyrrolopyridine core?
- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) is critical. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), steric hindrance from the 6-chloro group may reduce reactivity compared to smaller substituents. Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps and optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .
Section 2: Analytical Characterization
Basic Research Question : What analytical techniques are most effective for confirming the regioselectivity of the 6-chloro substitution and the integrity of the hydroxymethyl group?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., DEPT-135 for identifying CH₂ groups) with HSQC to map coupling between the hydroxymethyl protons and adjacent carbons. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) can resolve ambiguities in regiochemistry .
Advanced Research Question : How can researchers address discrepancies between theoretical and observed HPLC retention times for this compound under varying pH conditions?
- Methodological Answer : Use ion-pair chromatography (e.g., with ammonium acetate buffer at pH 6.5 ) to stabilize the compound’s ionization state. Adjust mobile phase composition (e.g., acetonitrile:water ratio) and compare with computational models (e.g., logP predictions via ChemAxon or ACD/Labs) to reconcile deviations caused by the compound’s amphiphilic nature .
Section 3: Pharmacological and Mechanistic Studies
Basic Research Question : What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, given its structural similarity to kinase inhibitors?
- Methodological Answer : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) targeting JAK2, ALK, or EGFR kinases, where pyrrolopyridine derivatives show affinity. Include counter-screens for off-target effects (e.g., cytochrome P450 inhibition) due to the tert-butyl ester’s potential metabolic liability .
Advanced Research Question : How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the 6-chloro and hydroxymethyl substituents to target binding?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., 6-fluoro, 6-bromo; hydroxymethyl replaced with methyl or carboxylate). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics and kinetics. Molecular dynamics simulations (e.g., Desmond) can model steric/electronic interactions .
Section 4: Stability and Degradation Pathways
Basic Research Question : What are the dominant degradation pathways for this compound under accelerated stability conditions (e.g., 40°C/75% RH)?
- Methodological Answer : Monitor hydrolytic cleavage of the tert-butyl ester via LC-MS, particularly under acidic conditions. For the hydroxymethyl group, assess oxidation to the carboxylic acid using radical scavengers (e.g., BHT) in stability-indicating methods .
Advanced Research Question : How can researchers reconcile conflicting data on the compound’s photostability in different solvent systems?
- Methodological Answer : Conduct controlled UV-vis exposure experiments in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Use ESR spectroscopy to detect radical intermediates formed during photodegradation. Correlate findings with computational UV spectra (TD-DFT) to identify reactive chromophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
